molecular formula C18H21NO4S B2686522 N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 1396805-27-8

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2686522
CAS No.: 1396805-27-8
M. Wt: 347.43
InChI Key: FOCGUNJNAOUPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-4HCS compounds has been discussed in the context of antimalarial drug development . For instance, a compound in the N-4HCS series, DDD01035881, was discovered in a phenotypic screen and has shown to block Plasmodium male gamete formation (microgametogenesis) with nanomolar activity .

Scientific Research Applications

Synthesis and Characterization

A study by (Murthy et al., 2018) detailed the synthesis and comprehensive characterization of a newly synthesized sulfonamide molecule, examining its structure through spectroscopic tools and computational studies. The compound exhibited specific structural features that were stabilized by several intermolecular interactions, demonstrating its potential for further scientific applications.

Antimicrobial and Antifungal Activities

Research by (Vanparia et al., 2010) on novel sulfonamide compounds, including those with similar structural motifs, has shown significant antimicrobial activity. This suggests potential applications of N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide in developing antimicrobial agents.

Anticancer Properties

The structure-activity relationship study conducted by (Mun et al., 2012) on sulfonamide analogs identified compounds with potential as cancer therapeutics. By examining the inhibitory effects on the HIF-1 pathway, the study provides a foundation for further exploration of related sulfonamide derivatives in cancer treatment.

Photodynamic Therapy Applications

(Pişkin et al., 2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. Their study highlighted the compound's high singlet oxygen quantum yield, indicating its usefulness as a Type II photosensitizer for cancer treatment.

Quantum Chemical and Computational Approaches

The work by (Mahmood et al., 2016) on sulfonamide derivatives, including quantum chemical and computational analyses, provided insights into the electronic properties and potential applications of such compounds in various fields of research.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-7-8-14(2)17(11-13)24(21,22)19-12-18(20)9-10-23-16-6-4-3-5-15(16)18/h3-8,11,19-20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCGUNJNAOUPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.